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molecular formula C15H18F3NO4 B8387209 1-Ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine

1-Ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine

Cat. No. B8387209
M. Wt: 333.30 g/mol
InChI Key: ISMFYCKMEBGHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552188B2

Procedure details

1-ethoxycarbonyl-4-mesyloxypiperidine (13.6 g), trifluoromethoxyphenol (4.0 g), tetrabutylammonium chloride (1.2 g) and potassium carbonate (7.72 g) were suspended in water (20 mL) and the suspension was refluxed for 3 hours. The reaction solution was cooled to room temperature, and then the reaction product was extracted with toluene (24 mL). The extract was washed with water (20 mL×2), and then the solvent was concentrated under reduced pressure to obtain a target compound as a light yellow oily substance. The yield amount was 12.03 g (%). The obtained target compound was used, for the subsequent reaction without being purified.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.72 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12]S(C)(=O)=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:17][C:18]([F:28])([F:27])[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1O.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12][C:23]2[CH:22]=[CH:21][C:20]([O:19][C:18]([F:17])([F:27])[F:28])=[CH:25][CH:24]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Step Three
Name
Quantity
7.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with toluene (24 mL)
WASH
Type
WASH
Details
The extract was washed with water (20 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a target compound as a light yellow oily substance
CUSTOM
Type
CUSTOM
Details
The obtained target compound was used, for the subsequent reaction
CUSTOM
Type
CUSTOM
Details
without being purified

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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